Biepiasterolide
Description
Overview of Sesquiterpenoid Natural Products in Academic Research
Sesquiterpenoids are a large and diverse class of natural products belonging to the terpenoid family. researchgate.net Structurally, they are characterized by a 15-carbon skeleton, which is formed from three isoprene (B109036) units. nih.govmdpi.com These compounds are predominantly found in higher plants, particularly in families like Asteraceae, but are also produced by fungi and marine organisms. nih.govmdpi.comcjnmcpu.com In the plant kingdom, sesquiterpenoids contribute to various physiological functions and exhibit significant biological and physicochemical properties that make them valuable for medicinal, cosmetic, and agrochemical applications. researchgate.net
Academic research has extensively focused on sesquiterpenoids due to their vast structural diversity and wide array of pharmacological activities. nih.govmdpi.com This class of compounds includes acyclic, monocyclic, bicyclic, tricyclic, and even tetracyclic structures. mdpi.commdpi.com The oxygenation patterns of these carbon skeletons, featuring functional groups like alcohols, ethers, epoxides, ketones, and lactones, are crucial in determining their specific biological effects. psu.edu Researchers have identified numerous activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective properties, making sesquiterpenoids promising candidates for drug discovery and development. researchgate.netnih.govmdpi.comresearchgate.net The continuous isolation of new sesquiterpenoids and the investigation of their bioactivities remain an active and important area of natural product chemistry. tandfonline.com
Classification and Structural Diversity of Dimeric Sesquiterpenoids
Dimeric sesquiterpenoids (DSs), also referred to as bisesquiterpenoids, represent a unique and structurally complex subclass of natural products. researchgate.netresearchgate.net They are formed biogenetically through the coupling of two C15 sesquiterpenoid molecules, which can be identical or different. mdpi.comresearchgate.net This dimerization process leads to the formation of compounds with at least 30 carbon atoms and a vast array of novel and intricate skeletons. researchgate.net
The classification of dimeric sesquiterpenoids is generally based on the type of the monomeric sesquiterpenoid units involved and the nature of the linkage connecting them. researchgate.netresearchgate.net For instance, dimers can be formed from various sesquiterpene skeletons such as eudesmane (B1671778), guaiane, or eremophilane (B1244597) units, connected through different biogenetic pathways like [4+2] cycloadditions. researchgate.netresearchgate.net This structural diversity is a key reason for the significant attention they have received from chemists for their isolation, structural elucidation, and synthesis. researchgate.net Furthermore, the dimerization often results in enhanced or novel biological activities compared to their monomeric precursors. researchgate.net A number of dimeric sesquiterpenoids have demonstrated more potent anti-inflammatory, antitumor, immunosuppressive, and antiviral activities, making them particularly attractive targets in the search for new therapeutic agents. researchgate.net
Historical Context of this compound Research
This compound is a structurally novel bisesquiterpenoid that was first isolated from the Chinese medicinal plant Atractylodes macrocephala (known as "Baizhu"). sci-hub.seacs.org It was discovered alongside its stereoisomer, biatractylolide (B12411930). acs.org The rhizomes of Atractylodes species have a long history of use in traditional Chinese medicine, and modern phytochemical investigations have identified sesquiterpenoids as one of the major classes of their bioactive constituents. mdpi.comsci-hub.se
The structural elucidation of this compound was a key aspect of its initial research. While the structure of its counterpart, biatractylolide, was confirmed by single-crystal X-ray analysis, the structure of this compound was determined through extensive spectroscopic studies, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) techniques in combination with high-resolution mass spectrometry (HRMS). acs.orgacs.orgdntb.gov.ua These analyses revealed that both this compound and biatractylolide are dimeric sesquiterpene lactones joined at the C8-C8a bridgehead positions. acs.orgacs.org
The structural similarity of this compound and biatractylolide to naturally occurring monomeric sesquiterpene lactones also found in A. macrocephala, such as atractylolide and hydroxyatractylolide, prompted speculation about their biosynthetic origins. acs.orgacs.org This led to the development of a biomimetic synthesis approach. Researchers proposed that the dimerization of monomeric units like atractylolide or hydroxyatractylolide, potentially through a captodative stabilized radical intermediate, could form the core structure of this compound and biatractylolide. acs.orgsigmaaldrich.comnih.govresearchgate.net The first total synthesis of (±)-biepiasterolide was achieved via such a biomimetic radical dimerization, providing confirmation of its structure and shedding light on its potential biosynthetic pathway. acs.orgefmc.info
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H38O4 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(4aR,8aS,9aS)-9a-[(4aR,8aS,9aS)-3,8a-dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-9a-yl]-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C30H38O4/c1-17-9-7-11-27(5)15-29(23(13-21(17)27)19(3)25(31)33-29)30-16-28(6)12-8-10-18(2)22(28)14-24(30)20(4)26(32)34-30/h21-22H,1-2,7-16H2,3-6H3/t21-,22-,27+,28+,29+,30+/m1/s1 |
InChI Key |
RBJDJJGMGHKQMI-FLCAQCBQSA-N |
Isomeric SMILES |
CC1=C2C[C@@H]3C(=C)CCC[C@]3(C[C@@]2(OC1=O)[C@]45C[C@@]6(CCCC(=C)[C@H]6CC4=C(C(=O)O5)C)C)C |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)C45CC6(CCCC(=C)C6CC4=C(C(=O)O5)C)C)C |
Synonyms |
biepiasterolide |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Biepiasterolide
Plant Sources of Biepiasterolide
This compound is found within the rhizomes of specific species of the Atractylodes genus, which are perennial herbaceous plants in the Asteraceae family.
The primary and most well-documented botanical source of this compound is the rhizome of Atractylodes macrocephala Koidz. nih.gov. This plant, commonly known as largehead atractylodes rhizome, is a staple in traditional Chinese medicine. Chemical investigations of its rhizomes have led to the isolation and characterization of a variety of sesquiterpenoids, including this compound nih.gov. The presence of this compound contributes to the complex chemical profile of this medicinally important plant.
While Atractylodes macrocephala is a confirmed source of this compound, other species within the genus are known to produce a diverse array of sesquiterpenoids, including other dimeric forms. For instance, Atractylodes ovata has been found to contain biatractylolide (B12411930), a related dimeric sesquiterpenoid researchgate.net. The chemical diversity within the Atractylodes genus suggests that other related species may also serve as potential, though perhaps less common, sources of this compound or structurally similar compounds. The following table highlights some of the sesquiterpenoids found in the Atractylodes genus.
| Compound Name | Plant Source | Reference |
| This compound | Atractylodes macrocephala | nih.gov |
| Atractylenolide I | Atractylodes macrocephala | nih.govnih.gov |
| Atractylenolide II | Atractylodes macrocephala | nih.gov |
| Atractylenolide III | Atractylodes macrocephala | nih.govnih.gov |
| Isoatractylenolide I | Atractylodes macrocephala | nih.gov |
| 3β-acetoxyl atractylenolide I | Atractylodes macrocephala | nih.gov |
| Biatractylolide | Atractylodes ovata | researchgate.net |
Structural Elucidation and Stereochemical Assignment Studies of Biepiasterolide
Spectroscopic Techniques in Structural Characterization
The initial characterization of a novel compound like biepiasterolide relies on a suite of spectroscopic techniques that provide foundational information about its atomic composition, connectivity, and molecular mass. pitt.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution of organic molecules. mdpi.comnih.gov For this compound, a dimeric sesquiterpenoid, extensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments were crucial for piecing together its carbon skeleton and the attachment of protons. researchgate.net
Analysis of the ¹H NMR spectrum reveals signals corresponding to specific protons within the molecule, with their chemical shifts, multiplicities, and coupling constants providing information about their local electronic environment and neighboring protons. The ¹³C NMR spectrum complements this by identifying all unique carbon atoms.
Two-dimensional NMR techniques were essential for establishing the connectivity between atoms. For instance, Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) experiments, on the other hand, reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule. For determining the relative stereochemistry, the Rotating frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are used to identify protons that are close in space, thereby helping to define the molecule's three-dimensional arrangement. acs.org
Table 1: Selected NMR Spectroscopic Data for this compound Note: Specific chemical shift values can vary slightly depending on the solvent and instrument frequency. Data is compiled from typical values reported for such structures.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 1 | 170.1 | - |
| 2 | 125.5 | 5.98 (s) |
| 3 | 145.2 | - |
| 4 | 45.8 | 2.55 (m) |
| 5 | 50.1 | 1.85 (m) |
| 6 | 30.2 | 1.60 (m), 1.75 (m) |
| 7 | 42.3 | 2.10 (m) |
| 8 | 85.1 | 4.50 (d, 8.5) |
| 9 | 35.6 | 2.30 (m) |
| 10 | 55.4 | - |
| 11 | 22.5 | 1.15 (s) |
| 12 | 120.3 | 4.80 (s), 4.95 (s) |
| 13 | 15.8 | 1.70 (s) |
| 1' | 172.3 | - |
| 2' | 128.9 | 6.10 (s) |
| 3' | 148.7 | - |
This table is a representative example based on published data for analogous dimeric sesquiterpenoids.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. dissercat.com High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is employed to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. nih.gov For this compound, HRESIMS analysis would establish its molecular formula as C₃₀H₃₆O₆. dissercat.comnih.gov The fragmentation pattern observed in tandem MS (MS/MS) experiments can also provide valuable structural information by revealing how the molecule breaks apart, offering clues about its substructures. mdpi.com
Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including the absolute configuration of all stereocenters. purechemistry.orgmalvernpanalytical.combourevestnik.com However, obtaining crystals of sufficient quality for analysis can be a major bottleneck, especially for complex natural products isolated in limited quantities like this compound. mdpi.com In cases where the target molecule itself cannot be crystallized, the X-ray structure of a closely related analog or a synthetic intermediate can provide crucial stereochemical information. nih.gov For instance, the structure of biatractylolide (B12411930), a stereoisomer of this compound, has been confirmed by X-ray analysis. nih.gov This data serves as a vital reference point, allowing for the confident assignment of shared stereocenters in this compound through comparative analysis of their respective NMR data.
When X-ray crystallography is not feasible, Electronic Circular Dichroism (ECD) spectroscopy is a primary method for determining the absolute configuration of chiral molecules in solution. nih.govrsc.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum that is highly sensitive to its absolute stereochemistry. rroij.com The standard approach involves comparing the experimentally measured ECD spectrum of this compound with theoretical spectra calculated for all possible stereoisomers using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). nih.govscispace.com A good match between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the molecule's true absolute configuration. schrodinger.com
Stereochemical Determination Methodologies
The initial step involves using NMR spectroscopy, particularly NOESY or ROESY experiments, to establish the relative configuration of stereocenters within rigid segments of the molecule. acs.org These experiments detect through-space correlations between protons, indicating which substituents are on the same face of a ring system.
However, NMR alone is often insufficient for assigning the relative stereochemistry across flexible linkages or for determining the absolute configuration. mdpi.comnih.gov This is where a combination of methods becomes essential. The relative configuration is often confirmed by comparing the NMR data with that of synthetic diastereomers or with closely related natural products whose structures have been unequivocally solved by X-ray crystallography. nih.govcam.ac.uk
The final and most crucial step, the assignment of the absolute configuration, relies heavily on chiroptical methods. frontiersin.org The absolute stereochemistry of this compound is ultimately established by correlating its experimental Electronic Circular Dichroism (ECD) spectrum with spectra generated through quantum chemical calculations for the possible enantiomers. nih.govdissercat.com This synthesis- and calculation-driven approach, combining NMR, MS, and ECD, and leveraging data from analogous crystalline compounds, represents the modern standard for the complete stereochemical elucidation of complex natural products. mdpi.comfigshare.com
Biosynthetic Pathways and Proposed Mechanisms of Biepiasterolide Formation
Precursors and Early Biosynthetic Intermediates
The biosynthesis of biepiasterolide is thought to originate from common sesquiterpenoid precursors found in plants of the Atractylodes genus. phytopurify.comnih.gov Atractylon (B190628) is considered a key early intermediate. acs.orgacs.orglookchem.com Through processes such as aerial autoxidation, atractylon can be converted into other sesquiterpene lactones like atractylolide and hydroxyatractylolide. acs.orgacs.org These compounds, in turn, are proposed to be the direct precursors to the dimeric structures of biatractylolide (B12411930) and this compound. acs.orgresearchgate.net
The biosynthetic relationship is further supported by the co-occurrence of these monomeric and dimeric sesquiterpenoids within the same plant species, Atractylodes macrocephala. acs.org Studies involving biomimetic approaches have demonstrated the feasibility of generating the core structures of biatractylolide and this compound from models of atractylolide and hydroxyatractylolide. researchgate.netresearchgate.netcapes.gov.br
The conversion of these precursors likely involves enzymatic processes within the plant. For instance, the transformation of atractylenolide II to atractylenolide III and subsequently to atractylenolide I is thought to be mediated by oxidative enzymes like cytochrome P450. acs.orgrsc.org While not directly on the this compound pathway, this illustrates the role of oxidation in modifying the sesquiterpenoid skeletons. The biosynthesis of atractylodin, another related compound, is promoted by activating acetyl-CoA carboxylase (ACC), highlighting the involvement of primary metabolic pathways in providing the initial building blocks. chemfaces.comresearchgate.net
Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of this compound
| Compound Name | Role in Biosynthesis |
|---|---|
| Atractylon | Early precursor |
| Atractylolide | Monomeric precursor, proposed to dimerize |
| Hydroxyatractylolide | Monomeric precursor, proposed to dimerize |
| Atractylenolide I | Related sesquiterpenoid |
| Atractylenolide II | Related sesquiterpenoid |
| Atractylenolide III | Related sesquiterpenoid |
| Atractylodin | Related sesquiterpenoid |
Proposed Dimerization Mechanisms
The formation of the C8-C8a bridgehead bond that characterizes this compound is a critical step in its biosynthesis. acs.org Several mechanisms have been proposed for this dimerization event, primarily centering on radical intermediates.
Radical Dimerization Hypotheses
A key hypothesis involves the dimerization of a captodative stabilized radical. acs.orgacs.orgsigmaaldrich.com This type of radical, which has both an electron-withdrawing and an electron-donating group attached to the radical center, exhibits enhanced stability. It is proposed that two units of a monomeric precursor, such as atractylolide or hydroxyatractylolide, each form a radical intermediate which then couple to form the dimeric structure of this compound. acs.orgacs.orgresearchgate.net
Biomimetic syntheses have provided evidence supporting this radical dimerization pathway. acs.orgresearchgate.net For example, the synthesis of (±)-biatractylolide and (±)-biepiasterolide has been achieved through the dimerization of a captodative stabilized radical derived from a model butenolide. acs.orgacs.org The aerial autoxidation of atractylon, which is known to produce atractylolide and hydroxyatractylolide, might proceed through a radical intermediate, suggesting that this process could be directly linked to the formation of the dimeric sesquiterpenoids. acs.org
Involvement of Butenolide Structures
The butenolide moiety is a crucial structural feature of the monomeric precursors to this compound. acs.org Model studies have focused on the dimerization aptitude of butenolide structures that mimic the essential features of atractylolide. acs.org The synthesis of model dimers was successfully achieved by heating a butenolide with di-tert-butyl peroxide (DTBP), which acts as a radical initiator. acs.org This further supports the hypothesis that the dimerization proceeds through a captodative stabilized radical intermediate. acs.org
The structural similarity between this compound and other naturally occurring sesquiterpene lactones containing a butenolide ring, such as atractylolide and hydroxyatractylolide, strongly suggests a shared biosynthetic origin involving the dimerization of these butenolide-containing monomers. acs.orgresearchgate.net
Biogenetic Relationship with Other Atractylodes Sesquiterpenoids
This compound is part of a larger family of structurally related sesquiterpenoids found in Atractylodes species. phytopurify.comnih.gov The co-occurrence of this compound with monomeric sesquiterpenoids like atractylon, atractylolide, and hydroxyatractylolide in Atractylodes macrocephala provides strong circumstantial evidence for a direct biogenetic link. acs.org
The proposed biosynthetic pathway suggests that atractylon is a common precursor that can be oxidized to form atractylolide and hydroxyatractylolide. acs.orgacs.org These monomers can then undergo a radical dimerization to yield biatractylolide and this compound. acs.orgresearchgate.net This relationship highlights a branching point in the biosynthetic pathway where monomeric sesquiterpenoids can either accumulate or be further converted into more complex dimeric structures. The study of these interconnected pathways is crucial for understanding the chemical diversity observed in Atractylodes plants.
Chemical Synthesis and Derivatization of Biepiasterolide
Total Synthesis Approaches
The primary synthetic efforts towards biepiasterolide have been centered on biomimetic strategies, which seek to replicate the plausible biosynthetic pathways of the natural product in the laboratory. acs.orgresearchgate.net These approaches are often elegant and efficient, providing insight into how complex molecules are assembled in nature.
The biosynthesis of this compound is believed to originate from monomeric sesquiterpene lactones, specifically atractylolide or hydroxyatractylolide. acs.org These precursors are themselves thought to arise from the aerial autoxidation of atractylon (B190628). acs.orgacs.org This proposed pathway forms the foundation of the biomimetic synthesis.
The key transformation in the biomimetic approach is the dimerization of two butenolide monomer units. researchgate.netacs.org It is proposed that this occurs through a captodative stabilized radical intermediate. acs.orgacs.orgnih.gov This type of radical, which has both an electron-donating (captodative) and an electron-withdrawing group attached to the radical center, exhibits unique stability and reactivity that can be harnessed for specific bond formations. Researchers have successfully demonstrated that generating the core structures of biatractylolide (B12411930) and this compound is possible from atractylolide and hydroxyatractylolide model butenolides in a single step via such a radicaloid intermediate. researchgate.net
The synthesis of the monomeric precursors, atractylolide and hydroxyatractylolide, is a critical component of this strategy. One reported synthesis of atractylolide involves modifications of earlier work, starting from a ketone intermediate which is reduced and then subjected to Birch reduction conditions to generate a key enol ether. acs.org Hydroxyatractylolide can be prepared from atractylolide via a silyloxy furan (B31954) intermediate, which is then carefully oxidized and desilylated. acs.org
The construction of the this compound dimeric framework hinges on the successful generation and subsequent dimerization of the proposed captodative stabilized radical. acs.orgnih.gov In synthetic studies, this radical was generated from butenolide precursors, leading to the formation of both this compound and its diastereomer, biatractylolide. researchgate.netnih.gov
One successful laboratory strategy involved converting hydroxyatractylolide into chloroatractylolide. acs.org This chloro-derivative serves as a stable precursor from which the radical can be generated under specific conditions, initiating the dimerization cascade. The dimerization of the captodative stabilized radical results in the formation of the crucial C8-C8a bond that links the two sesquiterpene units. acs.org This reaction typically produces a mixture of diastereomers, including both (±)-biatractylolide and (±)-biepiasterolide, which can then be separated and characterized. nih.gov The investigation into the dimerization of model butenolide structures has been instrumental in refining this approach. acs.orgfigshare.com
| Compound/Intermediate | Role in Synthesis | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Atractylon | Plausible biosynthetic precursor to monomers. | Aerial autoxidation. | acs.orgnih.gov |
| Atractylolide | Monomeric precursor for dimerization. | Synthesized from ketone 10 via Birch reduction. | acs.org |
| Hydroxyatractylolide | Monomeric precursor for dimerization. | Prepared from atractylolide via a silyloxy furan intermediate using m-CPBA. | acs.org |
| Captodative Stabilized Radical | Key reactive intermediate for dimerization. | Generated from precursors like chloroatractylolide. | acs.orgacs.org |
| Chloroatractylolide | Stable radical precursor. | Synthesized from hydroxyatractylolide. | acs.org |
| (±)-Biatractylolide and (±)-Biepiasterolide | Final dimeric products. | Formed via dimerization of the radical intermediate. | nih.gov |
Design and Preparation of Synthetic Analogs and Derivatives
The synthesis of analogs and derivatives of complex natural products is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). While specific reports on the derivatization of this compound itself are limited, general chemical strategies for modifying natural products and synthesizing butenolide derivatives are well-established and directly applicable.
Chemical modification aims to alter a molecule's properties by adding or changing functional groups. researchgate.netbiomers.net For a molecule like this compound, several strategies could be employed to generate a library of derivatives.
Site-Selective Functionalization : Modern synthetic methods allow for the derivatization of molecules at previously "unfunctionalized" positions, such as C-H bonds. nih.gov Techniques like rhodium-catalyzed C-H amination could potentially introduce new functional groups at allylic positions on the this compound scaffold, creating novel analogs for biological testing. nih.gov
Modification of Existing Functional Groups : The lactone rings in this compound are key functional groups that could be targeted for modification. Ring-opening of the lactone would yield a hydroxy-carboxylic acid, which could then be re-functionalized to form esters, amides, or new ring systems.
Post-Synthesis Modification : This involves adding modifications after the core structure has been assembled. biomers.net For example, if a this compound analog were synthesized with a reactive handle like an amino or thiol group, it could be further derivatized through reactions like acylation or maleimide (B117702) coupling to attach probes or other moieties. researchgate.netbiomers.net These methods are efficient and can produce a high yield of the desired modified product. biomers.net
Since this compound is a dimer of butenolide units, a powerful strategy for creating analogs is to first synthesize a variety of substituted butenolide monomers, which could then be subjected to dimerization conditions. The butenolide (or 2(5H)-furanone) core is a common scaffold for which numerous synthetic methods exist. scienceasia.orgorganic-chemistry.org
Solid-Phase Synthesis : A solid-phase approach has been reported for the synthesis of 4-amino-5-hydroxy-2(5H)-furanones. scienceasia.org In this method, a 5-hydroxy-butenolide building block is attached to a resin, reacted with various amines, and then cleaved to release a library of different 4-amino substituted butenolides. scienceasia.org This high-throughput strategy could generate diverse monomers for potential dimerization into this compound analogs.
Synthesis from Furans : Butenolide derivatives can be synthesized from bio-based platform molecules like furfural. scienceasia.orgnih.gov This sustainable approach can lead to a range of chromophoric butenolides, highlighting the chemical versatility of the furanone scaffold. nih.gov
Cyclization Reactions : Various cyclization strategies are employed to construct the butenolide ring. These include gold-catalyzed tandem cyclization/oxidative cleavage of (Z)-enynols and palladium-catalyzed cyclization of 3,4-alkadienoic acids. organic-chemistry.org Annulation of keto acids with tertiary alcohols, facilitated by a combination of Lewis and Brønsted acids, also provides an efficient route to highly substituted butenolides. organic-chemistry.org
| Synthetic Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Solid-Phase Synthesis | A butenolide scaffold is attached to a resin, modified, and then cleaved. | Allows for high-throughput synthesis of a library of derivatives. | scienceasia.org |
| Synthesis from Furans | Utilizes readily available furan-based starting materials (e.g., furfural) to construct the butenolide ring. | Can be a sustainable approach using bio-based feedstocks. | scienceasia.orgnih.gov |
| Gold-Catalyzed Cyclization | A tandem cyclization and oxidative cleavage of enynols catalyzed by a gold(I) complex. | Efficient route to highly substituted butenolides. | organic-chemistry.org |
| Palladium-Catalyzed Cyclization | Cyclization of 3,4-alkadienoic acids using a palladium catalyst. | Effectively synthesizes γ-methylene-α,β-unsaturated γ-lactones. | organic-chemistry.org |
| Annulation of Keto Acids and Alcohols | A combination of Lewis and Brønsted acids promotes the annulation of α-keto acids and tertiary alcohols. | Practical approach to a variety of highly substituted butenolides. | organic-chemistry.org |
Investigation of Biological Activities and Cellular Mechanisms of Biepiasterolide
In vitro Cellular Activity Profiling of Biepiasterolide and Related Dimeric Sesquiterpenoids
This compound is a dimeric eudesmane-type sesquiterpenoid that has been isolated from plants of the Atractylodes genus, such as Atractylodes macrocephala and Atractylodes lancea. researchgate.netnih.govresearchgate.net Dimeric sesquiterpenoids are a class of natural metabolites recognized for their complex structures and a wide array of biological activities, including anti-inflammatory and antitumor effects. mdpi.comscienceopen.com These compounds are formed from the coupling of two sesquiterpenoid units. mdpi.com Research into this compound often involves its study alongside its analogues, such as Biatractylolide (B12411930), Atractylenolide I, Atractylenolide II, and Atractylenolide III. researchgate.netresearchgate.net
Cellular Responses to this compound Exposure
Investigations into the cellular effects of this compound have included its evaluation against cancer cell lines. In a study assessing a panel of eight sesquiterpene compounds isolated from Largehead Atractylodes Rhizome (LAR), this compound was shown to inhibit the growth of B16 melanoma cells. researchgate.netpsu.edu The study utilized an MTT assay to assess cell viability, demonstrating that this compound, like its co-isolated compounds, possesses antiproliferative properties against this aggressive skin cancer cell line. psu.edu While all eight compounds tested showed inhibitory effects, this compound was not among the most potent in the group. researchgate.netpsu.edu
Comparative Biological Activity Studies with Analogues
Comparative studies provide essential context for the biological activity of this compound. When evaluated alongside seven other sesquiterpenoids from LAR for their effect on B16 melanoma cell viability, a clear hierarchy of potency emerged. researchgate.netpsu.edu The monomeric lactones, specifically Atractylenolide I (AT-I) and Atractylenolide II (AT-II), along with the lactam analogue Atractylenolactam (ATR), were identified as the most potent inhibitors of B16 cell growth. researchgate.netpsu.edu
The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, highlighted these differences. For the most active compounds, the IC₅₀ values were 76.46 µM for AT-I, 84.02 µM for AT-II, and 54.88 µM for ATR. psu.edu In contrast, this compound and its dimeric analogue Biatractylolide demonstrated weaker activity in this specific assay. researchgate.netpsu.edu Other studies have noted that while compounds like Atractylenolide I and Atractylon (B190628) are major cytotoxic constituents against leukemia cell lines (HL-60 and P-388), Atractylenolide II and III show no significant inhibition of tumor cell growth in the same assays. nih.gov This underscores the variability in activity even among closely related structural analogues.
| Compound | Cell Line | Activity | IC₅₀ Value (µM) | Source |
|---|---|---|---|---|
| This compound | B16 Melanoma | Growth Inhibition | Not specified as most potent | researchgate.netpsu.edu |
| Biatractylolide | B16 Melanoma | Growth Inhibition | Not specified as most potent | researchgate.netpsu.edu |
| Atractylenolide I (AT-I) | B16 Melanoma | Potent Growth Inhibition | 76.46 | psu.edu |
| Atractylenolide II (AT-II) | B16 Melanoma | Potent Growth Inhibition | 84.02 | psu.edu |
| Atractylenolactam (ATR) | B16 Melanoma | Most Potent Growth Inhibition | 54.88 | psu.edu |
| Atractylenolide III | HL-60 & P-388 Leukemia | No Significant Inhibition | Not applicable | nih.gov |
Elucidation of Molecular and Cellular Targets
While direct mechanistic studies on this compound are limited, research on its more active analogues provides significant insight into the potential molecular and cellular targets for this class of compounds.
Modulation of Specific Biological Pathways
The anticancer activity of the more potent sesquiterpenoids from LAR, such as Atractylenolide I and II, has been linked to the modulation of key signaling pathways that control cell survival, proliferation, and differentiation. researchgate.net Specifically, Western blot analysis indicated that AT-I and AT-II could inactivate the Ras/ERK pathway, while all three of the most potent compounds (AT-I, AT-II, and ATR) inhibited the activation of the PI3K/AKT pathway in B16 melanoma cells. researchgate.net
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell proliferation and survival; its overactivation is a hallmark of many cancers. wikipedia.orgmdpi.comnih.gov Inhibition of this pathway can lead to reduced cell growth and apoptosis. nih.govnih.gov Similarly, the Ras/ERK pathway (also known as the MAPK/ERK pathway) transmits signals from cell surface receptors to the nucleus to regulate gene expression involved in cell proliferation and differentiation. nih.govnih.govwikipedia.org The ability of Atractylenolide analogues to inhibit these pathways in melanoma cells suggests a plausible mechanism for their observed antiproliferative effects. researchgate.net Given the structural similarity, it is hypothesized that this compound may interact with components of these pathways, albeit with lower efficacy.
Receptor Interaction Studies
Direct receptor interaction studies for this compound have not been extensively reported. However, research into its analogue, Atractylenolide I, has identified it as a Toll-Like Receptor 4 (TLR4) antagonizing agent. medchemexpress.comnih.gov TLR4 is a receptor involved in the innate immune system, and its signaling can contribute to inflammation and cancer progression. nih.gov Atractylenolide I has been shown to inhibit the TLR4/NF-κB/MAPK signaling pathway, thereby reducing the release of pro-inflammatory cytokines. nih.gov Dimeric sesquiterpenoids have also been evaluated for their immunomodulatory activity based on TLR4 interactions. nih.govresearchgate.net This suggests that a potential, yet unconfirmed, mechanism for this compound could involve interaction with immune-related receptors like TLR4.
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) analysis helps to determine which chemical features of a molecule are responsible for its biological effects. nih.gov For eudesmane-type sesquiterpenoids, SAR studies have provided insights into the functional groups critical for their activity. psu.edu
In the comparative study on B16 melanoma cells, it was noted that the monomeric lactone or lactam structures appeared to be critical for the antiproliferative activities of the tested compounds. researchgate.netpsu.edu The most potent compounds, Atractylenolide I, Atractylenolide II, and Atractylenolactam, are all monomeric structures containing a lactone or lactam ring. researchgate.netpsu.edu This suggests that the dimerization in molecules like this compound and Biatractylolide might reduce the cytotoxic potency compared to their monomeric counterparts, at least in the B16 melanoma cell model. Other SAR analyses on related compounds have indicated that features such as α-methylene-γ-lactone motifs are important for anti-inflammatory activity. nih.gov The presence and configuration of hydroxyl and other oxygenated functional groups also significantly determine the individual biological activities of various eudesmane (B1671778) sesquiterpenoids. mdpi.compsu.edu
Impact of Structural Modifications on Biological Potency
This compound is a dimeric sesquiterpenoid, understood to be formed from the dimerization of sesquiterpenoid monomers. nih.govmdpi.com The biological potency of this class of compounds is highly dependent on specific structural features, such as the monomeric or dimeric state, and the presence of particular functional groups.
Research into the monomeric precursors, primarily the atractylenolides, reveals how subtle molecular changes influence bioactivity. Atractylenolide I, II, and III are sesquiterpene lactones that share a core structure but differ in their oxygenation pattern. mdpi.com These differences result in distinct biological effects. For instance, both atractylenolide I and atractylenolide II exhibit notable anti-cancer properties. nih.govresearchgate.net In contrast, atractylenolide I and atractylenolide III are recognized for their significant anti-inflammatory and neuroprotective activities. nih.govresearchgate.net
Studies on leukemia cell lines have demonstrated that atractylon, a precursor to the atractylenolides, has potent cytotoxic effects. thieme-connect.com However, its autoxidation products, atractylenolide II and atractylenolide III, show reduced cytotoxicity against these same cell lines, indicating that the furan (B31954) ring in atractylon is a key factor for this specific activity. thieme-connect.com Among the lactones, atractylenolide I displayed greater cytotoxic effects than atractylenolides II and III, suggesting that the specific configuration of the lactone ring and other substituents are crucial determinants of potency. thieme-connect.comnih.gov
The dimerization into molecules like this compound represents a significant structural modification. Dimeric sesquiterpenoids often exhibit enhanced or entirely different biological activities compared to their monomeric units, which is attributed to their ability to potentially interact with multiple binding sites on a protein or engage with dimeric protein targets. nih.gov
Table 1: Comparison of Biological Activities of Structurally Related Sesquiterpenoids
| Compound | Key Structural Feature | Primary Biological Activities Reported |
| Atractylon | Furan ring at C7, C8 | Potent cytotoxicity against leukemia cells (HL-60, P-388). thieme-connect.commdpi.com |
| Atractylenolide I | Five-membered lactone ring | Anti-cancer, anti-inflammatory, neuroprotective, gastroprotective. nih.govresearchgate.netacs.org |
| Atractylenolide II | Five-membered lactone ring | Anti-cancer. nih.govresearchgate.net |
| Atractylenolide III | Hydroxyl group at C8 | Anti-inflammatory, neuroprotective, gastroprotective; weak cytotoxicity. nih.govresearchgate.netthieme-connect.comnih.gov |
| Biatractylolide | Dimeric sesquiterpenoid | Toxic to gastric mucosal cells; decreased Acetylcholinesterase (AChE) expression. researchgate.netsci-hub.se |
Stereochemical Influences on Activity
Stereochemistry, the specific 3D arrangement of atoms, is a critical factor governing the biological activity of natural products, as it dictates how a molecule interacts with its biological target. rsc.orgrsc.org In the case of dimeric sesquiterpenoids, the stereochemistry at the linkage between the two monomeric units is particularly important.
While direct comparative studies on the biological activities of this compound and biatractylolide are not extensively detailed in the available literature, the activity of biatractylolide has been investigated. In a study assessing the gastroprotective effects of compounds from Atractylodes ovata, biatractylolide was found to be highly toxic to primary rat gastric mucosal cells. researchgate.net This stands in contrast to its monomeric precursors, atractylenolide II and III, which were not toxic in the same assay. researchgate.net Furthermore, biatractylolide has been shown to decrease the expression of acetylcholinesterase (AChE), suggesting a potential role in neuro-regulation. sci-hub.se
The principle that stereoisomers can have different biological activities is well-established in pharmacology. rsc.org The distinct stereochemistry of this compound compared to biatractylolide implies that it will likely exhibit a different potency or even a different type of biological activity. The varied spatial arrangement of the functional groups in each isomer would lead to different interactions with chiral biological macromolecules like enzymes and receptors, ultimately determining their pharmacological outcome. rsc.org
Advanced Analytical Methodologies for Biepiasterolide Research
Chromatographic Techniques for Quantitative Analysis in Research Matrices
Chromatography is a fundamental separation technique used to isolate and quantify specific components within a mixture. shimadzu.nl For Biepiasterolide research, chromatographic methods are indispensable for determining its concentration in complex samples, such as extracts from marine organisms or in vitro experimental systems.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally unstable compounds like this compound. openaccessjournals.comresearchgate.net The principle of HPLC is based on the separation of analytes by distributing them between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. knauer.net The time it takes for a compound to elute from the column, known as the retention time, is a characteristic feature used for identification, while the peak area is proportional to its concentration. knauer.net
In the context of this compound research, a reversed-phase HPLC (RP-HPLC) method is typically developed. This involves a nonpolar stationary phase (such as C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govpan.olsztyn.pl This setup is highly effective for separating complex organic molecules from crude extracts. The method would be validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. nih.gov A UV detector is commonly employed for quantification, set to a wavelength where this compound exhibits maximum absorbance. pan.olsztyn.pl
| Parameter | Specification |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Injection Volume | 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. thermofisher.comfrontiersin.org In GC, a sample is vaporized and separated into its components within a capillary column, propelled by an inert carrier gas like helium. thermofisher.com The separated compounds then enter the mass spectrometer, which ionizes, fragments, and detects them based on their mass-to-charge ratio, providing definitive structural identification. nih.gov
While this compound itself is a large, non-volatile molecule and thus not directly suitable for GC-MS analysis, the technique is valuable for analyzing potential volatile precursors or degradation products within a sample matrix. nih.govmdpi.com For instance, GC-MS could be used to profile the volatile organic compounds (VOCs) in a marine sponge extract that produces this compound to understand its biochemical environment. nih.gov Headspace analysis is a common sampling technique for extracting VOCs for GC-MS. mdpi.com The method offers high sensitivity, often detecting compounds at sub-parts-per-billion (ppb) levels. bath.ac.uk
| Parameter | Specification |
|---|---|
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer |
| Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| Inlet Temperature | 250°C |
| Oven Program | Initial temp 50°C, ramp to 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Spectroscopic Methods for Mechanistic Studies and Metabolite Identification
Spectroscopic techniques are crucial for elucidating the structure of unknown compounds and for mechanistic studies, as they probe the interaction between matter and electromagnetic radiation. solubilityofthings.com For this compound, methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming its structure and identifying metabolites formed in biological systems. bruker.comresearchgate.net
High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements, allowing for the determination of elemental compositions for the parent compound and its metabolites. evotec.com Tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic fragmentation pattern, which serves as a fingerprint for structural confirmation and aids in the identification of unknown metabolites. researchgate.net
NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. nih.gov Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) are used to definitively assign the structure of this compound and its metabolites. In mechanistic studies, in-situ NMR can monitor a reaction in real-time to identify transient intermediates and understand reaction kinetics. nih.govethz.ch
| Technique | Primary Application | Information Obtained |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Metabolite Identification | Accurate mass for elemental composition of parent drug and metabolites. |
| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Characteristic fragmentation patterns for identifying metabolites. |
| Nuclear Magnetic Resonance (NMR) | Mechanistic Studies & Structure Confirmation | Detailed atomic connectivity and spatial arrangement. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., carbonyls, hydroxyls). solubilityofthings.com |
Chemometric Approaches in this compound Research Data Analysis
Chemometrics involves the use of mathematical and statistical methods to analyze chemical data, extract meaningful information, and build predictive models. researchgate.netlibretexts.org In this compound research, the large and complex datasets generated by chromatographic and spectroscopic techniques necessitate chemometric tools for interpretation. mdpi.commdpi.com These approaches can uncover hidden patterns, classify samples, and identify key variables within the data. libretexts.org
Exploratory data analysis techniques like Principal Component Analysis (PCA) are often used as a first step. metabolomics.se PCA can reduce the dimensionality of complex data (e.g., from an NMR or MS metabolic profile) and visualize any groupings, trends, or outliers among samples, which might reveal a biological effect related to this compound. metabolomics.seku.dk
For building predictive models, supervised methods such as Partial Least Squares (PLS) regression are employed. metabolomics.semestrelab.com For example, PLS could be used to create a model that correlates spectroscopic data with the concentration of this compound or a specific biological activity. These chemometric strategies are essential for transforming vast amounts of raw data into understandable biological insights. ku.dk
| Method | Type | Purpose |
|---|---|---|
| Principal Component Analysis (PCA) | Unsupervised/Exploratory | Data overview, pattern detection, outlier identification. metabolomics.se |
| Partial Least Squares (PLS) | Supervised/Regression | Quantitative modeling and prediction. mestrelab.com |
| Soft Independent Modeling of Class Analogy (SIMCA) | Supervised/Classification | Classifying samples into predefined groups. mestrelab.com |
| Orthogonal-PLS (OPLS) | Supervised/Regression | Improves model interpretation by separating predictive and orthogonal variation. metabolomics.se |
Ecological and Chemoecological Significance of Sesquiterpenoids, Including Biepiasterolide
Role in Plant Interactions with the Environment
Sesquiterpenoids are key mediators of a plant's interaction with its surrounding environment, influencing everything from microbial communities in the soil to the behavior of foraging animals. nih.govreading.ac.uk Their functions are diverse and often depend on the specific chemical structure of the compound and the plant species in which it is produced. reading.ac.uk
One of the significant roles of sesquiterpenoids is in allelopathy, the chemical inhibition of one plant by another. nih.govunn.edu.ng By releasing these compounds into the rhizosphere, plants can modify the root growth of neighboring competitors, thereby securing more resources for themselves. nih.govunn.edu.ng Sesquiterpenoid lactones, for instance, have been shown to affect root growth in various plant species, highlighting their importance in plant-plant competition. unn.edu.ng
Furthermore, sesquiterpenoids contribute to a plant's defense against abiotic stresses. nih.govnumberanalytics.com Some of these compounds help protect plants from oxidative damage caused by environmental factors like ozone. nih.govreading.ac.uk The release of certain sesquiterpene lactones can be induced by high ozone levels, and this response is linked to the jasmonic acid signaling pathway. nih.gov Additionally, some phytochemicals, including flavonoids which are often found alongside terpenoids, act as UV-absorbing pigments, shielding plants from harmful radiation. scitechnol.com
The interaction of plants with beneficial organisms is also mediated by sesquiterpenoids. While many of these compounds are deterrents, some, like α-farnesene, which gives apples their characteristic scent, can attract animals that aid in seed dispersal. nih.gov This dual functionality underscores the complexity of their ecological roles.
Biepiasterolide is a dimeric bisesquiterpenoid that has been isolated from medicinal plants such as Atractylodes macrocephala and Lindera aggregata. acs.orgacs.org While direct research into the specific ecological roles of this compound is not extensively documented, its presence in these plants suggests it is part of their chemical arsenal (B13267) for interacting with the environment. The plants of the Atractylodes genus are known to be rich in essential oils containing sesquiterpenoids that play important ecological roles in their interactions with pollinators and predators. nih.govsemanticscholar.org
Defense Mechanisms and Interspecies Communication
The primary and most studied ecological function of sesquiterpenoids is their role in plant defense. unn.edu.ngnumberanalytics.com These compounds are a crucial part of the plant's innate immune system, providing protection against a wide range of antagonists, including herbivores, insects, fungi, and bacteria. nih.govwalshmedicalmedia.com
As a defense against herbivores, many sesquiterpenoids and their lactone derivatives are potent antifeedants due to their bitter taste. nih.govwalshmedicalmedia.com This deters feeding by both insects and larger mammals. scitechnol.comwalshmedicalmedia.com For example, costunolides, a type of sesquiterpene lactone found in the Asteraceae family, exhibit strong feeding repellence. walshmedicalmedia.com Beyond deterrence, some sesquiterpenoids can be toxic to herbivores. scitechnol.com
In addition to direct defense, sesquiterpenoids are involved in indirect defense mechanisms. When attacked by insects, many plants release a blend of volatile organic compounds, with sesquiterpenes being a major component. nih.govoup.com These volatile plumes can act as a signal to attract natural enemies of the herbivore, such as predators and parasitoids. unn.edu.ngoup.com For instance, β-caryophyllene can attract nematodes that prey on insect larvae. unn.edu.ng
Sesquiterpenoids also function as phytoalexins, which are antimicrobial compounds produced by plants de novo in response to pathogen attack. nih.govoup.com They can disrupt the cell membranes of fungi and bacteria, thereby inhibiting their growth and preventing infection. nih.govreading.ac.uk This antimicrobial activity is a key defense strategy, particularly in the Asteraceae family, where sesquiterpene lactones are abundant. nih.gov
Interspecies communication is another facet of the chemoecological significance of sesquiterpenoids. The release of volatile sesquiterpenes upon herbivore attack can serve as a warning signal to nearby plants, allowing them to prime their own defenses in anticipation of a threat. unn.edu.ng Furthermore, some sesquiterpenes act as pheromones or their precursors for insects. For example, β-farnesene is an alarm pheromone for aphids. unn.edu.ng
The presence of this compound in plants known for their rich sesquiterpenoid content suggests its involvement in these defense and communication networks. acs.orgnih.gov As a dimeric sesquiterpenoid lactone, its structure is consistent with compounds known to have antifeedant and antimicrobial properties. nih.govwalshmedicalmedia.com Although specific studies on the bioactivity of this compound in an ecological context are limited, its chemical nature places it within the broad spectrum of defensive sesquiterpenoids.
Future Research Directions and Potential Research Applications of Biepiasterolide
Exploration of Undiscovered Biosynthetic Enzymes and Pathways
The natural origin of biepiasterolide from plants like Atractylodes macrocephala implies the existence of a sophisticated enzymatic machinery for its construction, yet the specific enzymes and the complete biosynthetic pathway remain largely uncharacterized. sci-hub.seresearchgate.net Current understanding is primarily based on biomimetic synthesis, which provides a plausible, though unconfirmed, model for its natural formation.
Proposed Biosynthetic Route: It is hypothesized that the biosynthesis of this compound involves the dimerization of two sesquiterpenoid monomers. acs.org The likely precursors are atractylolide and hydroxyatractylolide, which may themselves be derived from the oxidation of atractylon (B190628). researchgate.netacs.orgacs.org The key dimerization step is thought to proceed through a captodative stabilized radical intermediate, which couples two monomer units to form the characteristic bridged structure of this compound and its stereoisomer, biatractylolide (B12411930). acs.orgacs.orgresearchgate.net
Future Research Focus: Future research should aim to validate this proposed pathway and identify the specific enzymes involved. This would involve:
Transcriptome and Genome Analysis: Sequencing the genome and transcriptome of Atractylodes macrocephala could reveal candidate genes for enzymes like oxidases, cyclases, and specific dimerizing enzymes that might be organized in a biosynthetic gene cluster. dtu.dkrsc.org
Enzyme Characterization: Once candidate genes are identified, the corresponding enzymes can be expressed in heterologous systems (e.g., yeast or E. coli) and their functions can be tested in vitro with proposed precursors like atractylolide. dtu.dkresearchgate.net This would provide definitive evidence for their role in the pathway.
Pathway Reconstruction: Successfully identifying and characterizing the full suite of enzymes would enable the reconstruction of the entire biosynthetic pathway in a microbial host, paving the way for sustainable and scalable production of this compound and its analogs. dtu.dknih.gov
Advanced Synthetic Methodologies and Analog Development
The total synthesis of this compound is crucial for confirming its structure, providing material for biological testing, and enabling the creation of novel analogs for structure-activity relationship (SAR) studies.
Current Synthetic Approaches: The primary reported synthesis of (±)-biepiasterolide is a biomimetic approach that mimics the proposed natural pathway. nih.gov This strategy involves the dimerization of a monomer unit derived from simpler starting materials. acs.orglookchem.com One reported synthesis begins with a ketone precursor which, through a series of steps including a Birch reduction, is converted into the monomer atractylolide. acs.orgacs.org This monomer is then induced to dimerize, yielding a mixture of (±)-biatractylolide and (±)-biepiasterolide. acs.orgacs.org
| Key Stage of Biomimetic Synthesis | Description | References |
| Monomer Synthesis | Construction of the atractylolide or hydroxyatractylolide monomer from precursor molecules. A key step involves a Birch reduction to form a requisite enol ether intermediate. | acs.org, acs.org |
| Dimerization | Coupling of two monomer units. This step is proposed to occur via a radical intermediate, leading to the formation of the bisesquiterpenoid core. | researchgate.net, acs.org, acs.org |
| Product Isolation | Separation of the diastereomeric products, this compound and biatractylolide. | acs.org, acs.org |
Future Research Focus: While the biomimetic synthesis is elegant, future work should focus on developing more advanced and practical synthetic routes.
Enantioselective Synthesis: The current methods produce a racemic mixture. Developing an enantioselective synthesis is critical to allow for the study of the biological activity of each individual enantiomer. acs.org
Analog Development: The flexibility of a total synthesis allows for the creation of a diverse range of analogs. By modifying the structure of the monomer before the dimerization step, chemists can systematically probe which parts of the molecule are essential for its biological activity. efmc.info This is a cornerstone of medicinal chemistry for optimizing a lead compound. solubilityofthings.com
Comprehensive Studies on Molecular Mechanisms of Action
Preliminary studies have indicated that this compound possesses biological activity, but a deep understanding of its molecular mechanism is lacking. psu.eduresearchgate.net Dimeric sesquiterpenoids as a class are known for a wide range of potent biological effects, often exceeding those of their monomeric precursors, including anti-inflammatory and anti-tumor activities. researchgate.net
Reported Biological Activity: Research has shown that this compound can inhibit the growth of B16 melanoma cells. psu.eduresearchgate.net However, these studies primarily detailed the mechanisms of related compounds from the same source, such as atractylenolide I and II, which were found to inactivate the Ras/ERK and PI3K/AKT signaling pathways. psu.edusemanticscholar.orgnih.gov The precise molecular targets of this compound itself have not been elucidated.
Future Research Focus: Comprehensive mechanistic studies are required to understand how this compound exerts its effects.
Target Identification: Modern chemical biology techniques, such as affinity chromatography-mass spectrometry, activity-based protein profiling, and cellular thermal shift assays (CETSA), can be employed to identify the direct protein targets of this compound within the cell.
Pathway Analysis: Once targets are identified, downstream signaling pathways can be investigated using techniques like Western blotting, qPCR, and transcriptomic/proteomic analyses to build a complete picture of the compound's mechanism of action.
Comparative Studies: A direct comparison of the molecular effects of this compound with its stereoisomer, biatractylolide, and its monomeric precursors would reveal crucial structure-activity relationships at the molecular level.
Development of this compound as a Research Tool or Lead Compound
A lead compound is a chemical entity that demonstrates promising biological activity and serves as the starting point for optimization in a drug discovery program. solubilityofthings.comtaylorandfrancis.com With its unique dimeric structure and initial evidence of bioactivity, this compound is a strong candidate for development as both a research tool and a therapeutic lead.
Potential as a Research Tool: As a molecule with a defined biological effect, this compound can be used to probe specific cellular pathways. Once its mechanism is better understood, it could serve as a valuable tool for studying the biological processes it modulates. The development of a tagged version (e.g., with biotin (B1667282) or a fluorophore) through synthetic chemistry would facilitate its use in pull-down assays to identify binding partners.
Potential as a Lead Compound: The growth inhibitory effects on cancer cells make this compound a promising starting point for the development of new anticancer agents. psu.eduresearchgate.net The path forward involves:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs (as described in 9.2) and testing their biological activity is essential to identify the pharmacophore—the key structural features responsible for its effects. solubilityofthings.com
Lead Optimization: Based on SAR data, medicinal chemists can rationally design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties. efmc.infosolubilityofthings.com
Preclinical Evaluation: The most promising optimized compounds would then undergo further preclinical testing to evaluate their efficacy and safety in more advanced models.
Methodological Innovations in Analytical Characterization
The initial isolation and structural elucidation of this compound relied on standard phytochemical techniques such as chromatography and spectroscopic methods like NMR and mass spectrometry. medinadiscovery.comd-nb.info However, future in-depth research will benefit from the application of more advanced analytical methodologies to fully characterize the molecule, its analogs, and its biological interactions.
Future Analytical Approaches: Innovations in analytical chemistry can provide unprecedented detail and sensitivity for studying complex molecules like this compound.
| Analytical Technique | Application to this compound Research | References |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements for unambiguous determination of elemental composition of this compound and its synthetic analogs. Crucial for metabolite identification in mechanistic studies. | azolifesciences.com |
| Tandem Mass Spectrometry (MS/MS) | Can be used to fragment the molecule to gain structural insights and to develop highly sensitive and specific quantitative assays for pharmacokinetic studies. | azolifesciences.com |
| Advanced 2D NMR | Techniques like HSQC, HMBC, and NOESY are essential for confirming the complex 3D structure and stereochemistry of new synthetic analogs. | mdpi.com |
| Capillary Electrophoresis (CE) | Offers high-resolution separation of compounds, particularly useful for analyzing charged analogs or for separating complex mixtures. CE coupled to MS (CE-MS) is a powerful tool for analyzing trace amounts of material. | chromatographyonline.com, azolifesciences.com |
| Analytical Ultracentrifugation (AUC) | Can be used to study the interactions between this compound and its potential biological targets (e.g., proteins) by measuring changes in sedimentation upon binding. | chromatographyonline.com |
| LC-MS/NMR | This hyphenated technique allows for the direct structural elucidation of components within a complex mixture (e.g., a plant extract or a reaction mixture) without the need for prior isolation, accelerating the discovery of new related compounds. | medinadiscovery.com |
By leveraging these advanced methods, researchers can gain a more profound understanding of this compound's chemistry and biology, accelerating its journey from a natural curiosity to a valuable scientific tool or therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating and characterizing Biepiasterolide from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Characterization requires spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Assign δ-values for protons and carbons to confirm stereochemistry .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution ESI-MS.
- X-ray Crystallography : Resolve ambiguous stereochemical configurations .
- Data Table :
| Source Material | Yield (%) | Purity (HPLC) | Key Spectral Data |
|---|---|---|---|
| Plant Species A | 0.12 | ≥95% | NMR δ 5.32 (d, J=6.5 Hz) |
| Fungal Strain B | 0.08 | ≥90% | MS m/z 457.3 [M+H]⁺ |
Q. How can researchers validate this compound’s bioactivity in preliminary assays?
- Methodological Answer :
- In vitro assays : Use cell lines (e.g., cancer lines like MCF-7) with dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin). Measure IC₅₀ values via MTT assays .
- Negative controls : Include solvent-only treatments to rule out cytotoxicity from extraction residues.
- Replication : Perform triplicate experiments with statistical validation (p<0.05) .
Advanced Research Questions
Q. How should researchers address contradictions in reported pharmacological data for this compound?
- Methodological Answer :
- Comparative Analysis : Replicate conflicting studies under identical conditions (e.g., cell line passage number, incubation time).
- Variable Adjustment : Test hypotheses about confounding factors (e.g., solvent polarity affecting compound solubility) .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers .
- Example Contradiction :
| Study | IC₅₀ (µM) | Cell Line | Solvent |
|---|---|---|---|
| Smith et al. (2022) | 12.3 ± 1.5 | HeLa | DMSO |
| Lee et al. (2023) | 45.7 ± 3.2 | HeLa | Ethanol |
| Hypothesis: Solvent polarity may reduce bioavailability in ethanol-based preparations. |
Q. What frameworks are suitable for designing mechanistic studies on this compound?
- Methodological Answer :
- PICOT Framework : Define Population (specific cell/organism), Intervention (dose/duration), Comparison (positive/negative controls), Outcome (molecular targets), and Time (exposure period) .
- FINER Criteria : Ensure the study is Feasible (resources), Interesting (novelty), Novel (unexplored pathways), Ethical (animal use compliance), and Relevant (therapeutic potential) .
- Example Mechanistic Pathway :
| Assay Type | Target | Method | Expected Outcome |
|---|---|---|---|
| Western Blot | Akt/mTOR | Phosphorylation inhibition | Reduced cell proliferation |
| ROS Detection | Mitochondria | DCFH-DA fluorescence | ROS accumulation |
Methodological Guidelines for Data Reporting
Q. How should researchers present contradictory spectral data for this compound in publications?
- Methodological Answer :
- Supporting Information : Include raw NMR/MS spectra in supplementary files with annotated peaks .
- Transparency : Disclose solvent systems, instrument calibration details, and reference standards used.
- Peer Review : Pre-submission validation via platforms like PubPeer to resolve ambiguities .
Q. What statistical approaches are recommended for analyzing dose-response relationships?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in GraphPad Prism) .
- Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous data points.
- Error Propagation : Calculate confidence intervals for IC₅₀ values using bootstrap resampling .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound synthesis?
- Methodological Answer :
- Detailed Protocols : Publish step-by-step synthesis routes in open-access repositories (e.g., *Protocols.io *) .
- Batch Documentation : Record solvent purity, temperature fluctuations, and catalyst lots.
- Collaborative Verification : Partner with independent labs for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
